3-[(2-Methylpropyl)sulfanyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Methylpropyl)sulfanyl]pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a sulfanyl group attached to a 2-methylpropyl chain. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylpropyl)sulfanyl]pyrrolidine typically involves the functionalization of a preformed pyrrolidine ring. One common method is the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a suitable sulfanyl reagent under controlled conditions . For instance, the reaction of pyrrolidine with 2-methylpropylthiol in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylpropyl)sulfanyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the sulfanyl group.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic or electrophilic reagents can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-[(2-Methylpropyl)sulfanyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Methylpropyl)sulfanyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The pyrrolidine ring can also contribute to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
Pyrrolidine-2,5-dione: A derivative with a dione functionality.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
3-[(2-Methylpropyl)sulfanyl]pyrrolidine is unique due to the presence of the sulfanyl group attached to a 2-methylpropyl chain. This structural feature imparts distinct chemical and biological properties compared to other pyrrolidine derivatives. The sulfanyl group can enhance the compound’s reactivity and binding interactions, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C8H17NS |
---|---|
Molecular Weight |
159.29 g/mol |
IUPAC Name |
3-(2-methylpropylsulfanyl)pyrrolidine |
InChI |
InChI=1S/C8H17NS/c1-7(2)6-10-8-3-4-9-5-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
GAYYCLPYFAKXRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.